molecular formula C10H14O3 B1662022 2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester CAS No. 64630-63-3

2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester

Cat. No. B1662022
CAS RN: 64630-63-3
M. Wt: 182.22 g/mol
InChI Key: DPTGFYXXFXSRIR-UHFFFAOYSA-N
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Description

This compound, also known as 3,4-环氧环己基甲基异丁烯酸酯 in Chinese, is a cycloaliphatic liquid epoxy resin . It is used in a number of industrial sectors including inks and coatings, electricity, and electronics .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.24 . It has a density of 1.079 and a boiling point of 275°C . The flash point is 110°C and the vapor pressure is 19-89hPa at 20-50°C .

Safety And Hazards

The compound should be handled with care to avoid inhalation, ingestion, or skin contact . In case of contact with skin or eyes, it should be washed off immediately with plenty of water, and medical help should be sought if necessary .

properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-10(11)12-6-7-3-4-8-9(5-7)13-8/h2,7-9H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTGFYXXFXSRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983231
Record name (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate

CAS RN

64630-63-3
Record name 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64630-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 7-oxabicyclo(4.1.0)hept-3-ylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C ACTION - HeinOnline
-S. 39 (marine mammal protection), which would amend the Marine Mammal Protection Act of 1972 to support the International Dolphin Conservation Program and allow the incidental …
Number of citations: 0 heinonline.org

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